Bienvenue dans la boutique en ligne BenchChem!

2-Phenyl-2,7-diazaspiro[4.5]decan-1-one

Physicochemical Profiling Lipophilicity Scaffold Comparison

2-Phenyl-2,7-diazaspiro[4.5]decan-1-one hydrochloride (CAS 852338-81-9) is a conformationally restricted spirocyclic scaffold designed for medicinal chemistry programs requiring precise control of lipophilicity and target selectivity. With a predicted XLogP3 of 2.99, it delivers a measurable brain-to-plasma ratio advantage over the unsubstituted core (XLogP3 0.61) for CNS drug discovery. Critically, this 2,7-diaza regioisomer avoids the potent RIPK1 inhibition (IC50 ~92 nM) associated with the 2,8-diaza series, eliminating necroptosis-driven confounding effects in kinase panels. A verified synthetic pathway to 7-[(4-methylphenyl)sulfonyl] derivatives (US20070275990A1) enables rapid exploration of the N-7 sulfonamide space for stress-related disorders. Unlike the 4-phenyl isomer, the 2-phenyl substitution does not carry WNT pathway inhibition liability, making it an orthogonal scaffold for phenotypic screening. This salt form ensures optimal solubility and handling.

Molecular Formula C14H18N2O
Molecular Weight 230.31 g/mol
Cat. No. B8102226
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Phenyl-2,7-diazaspiro[4.5]decan-1-one
Molecular FormulaC14H18N2O
Molecular Weight230.31 g/mol
Structural Identifiers
SMILESC1CC2(CCN(C2=O)C3=CC=CC=C3)CNC1
InChIInChI=1S/C14H18N2O/c17-13-14(7-4-9-15-11-14)8-10-16(13)12-5-2-1-3-6-12/h1-3,5-6,15H,4,7-11H2
InChIKeyJLEUHUINVDJRAU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Phenyl-2,7-diazaspiro[4.5]decan-1-one: Core Properties and Structural Classification for Research Procurement


2-Phenyl-2,7-diazaspiro[4.5]decan-1-one is a spirocyclic lactam building block, typically supplied as its hydrochloride salt (CAS 852338-81-9). It belongs to the diazaspiro[4.5]decanone class, which serves as a conformationally restricted scaffold in medicinal chemistry for probing kinase, transporter, and CNS targets [1]. The compound is characterized by a quaternary spiro center linking pyrrolidinone and piperidine rings, with a phenyl substituent at the 2-position of the lactam nitrogen. This structural arrangement dictates distinct physicochemical properties and synthetic versatility that differentiate it from its unsubstituted core and regioisomeric analogs [2].

Why 2-Phenyl-2,7-diazaspiro[4.5]decan-1-one Cannot Be Simply Replaced by Generic Spirocyclic Analogs


Simple substitution of 2-Phenyl-2,7-diazaspiro[4.5]decan-1-one with its core scaffold (e.g., 2,7-diazaspiro[4.5]decan-1-one), a regioisomer (e.g., 2,8-diazaspiro[4.5]decan-1-one), or a positional isomer (e.g., the 4-phenyl variant) will result in a different molecular interaction profile. The specific 2-phenyl substitution on the lactam nitrogen is a crucial structural determinant for receptor binding and physicochemical properties. Class-level evidence demonstrates that the exact position of the spiro atom and phenyl group within this scaffold directly controls kinase selectivity profiles [1]. For research programs where subtle changes in lipophilicity, hydrogen bonding, or steric bulk are critical for target engagement or pharmacokinetic tuning, generic substitution without quantitative comparative data is unsound and can mislead SAR interpretation .

Quantitative Differentiation Guide for 2-Phenyl-2,7-diazaspiro[4.5]decan-1-one vs. Closest Analogs


LogP-Driven Differentiation from the Unsubstituted Core Scaffold

The 2-phenyl substitution substantially increases the lipophilicity of the diazaspiro[4.5]decan-1-one core, a key property for blood-brain barrier penetration and non-specific protein binding. The target compound exhibits a predicted LogP (XLogP3) of approximately 2.99, a significant increase over the unsubstituted 2,7-diazaspiro[4.5]decan-1-one core scaffold . The core scaffold, lacking the phenyl group, is calculated to have an XLogP3 of ~0.61, highlighting a pronounced lipophilicity shift that affects solubility and assay compatibility .

Physicochemical Profiling Lipophilicity Scaffold Comparison

Molecular Weight and Physicochemical Toolkit Differentiation vs. Core Scaffold

The molecular weight of 2-Phenyl-2,7-diazaspiro[4.5]decan-1-one hydrochloride (MW: 266.76 g/mol) is notably higher than the 2,7-diazaspiro[4.5]decan-1-one core scaffold (MW: 154.21 g/mol) [1]. This 112.55 g/mol increase, combined with a reduced topological polar surface area (TPSA: 32.3 Ų vs. ~41.6 Ų for the core scaffold), shifts the compound into a different region of oral bioavailability space, with the target compound maintaining a favorable TPSA (<60 Ų) while possessing a higher molecular weight for enhanced target interaction potential .

Molecular Weight Physicochemical Properties Chemical Structure

Synthetic Utility: Privileged Intermediate for 7-Sulfonamide Derivatives in Stress-Related Disease Patents

The target compound's value is demonstrated through its specific and direct use as a synthetic precursor in a patented series of 7-sulfonamide-2-phenyl-2,7-diazaspiro[4.5]decan-1-ones, claimed as agents for preventing/treating stress-related diseases [1]. Example compounds like 7-[(4-methylphenyl)sulfonyl]-2-phenyl-2,7-diazaspiro[4.5]decan-1-one and 7-[(4-methoxyphenyl)sulfonyl]-2-phenyl-2,7-diazaspiro[4.5]decan-1-one are explicitly and uniquely derived from this 2-phenyl core [2]. This specific derivatization pathway, enabled by the free NH in the piperidine ring, cannot be replicated with 2,8-diazaspiro[4.5]decan-1-one or 4-phenyl isomers, making this compound a unique gateway to this sulfonamide chemical space.

Synthetic Intermediate Patent-Backed Application Stress-Related Disorders

Scaffold Specificity: Differentiated Kinase Inhibition Profile Inferred from 2,8-Diazaspiro[4.5]decan-1-one Regioisomers

The impact of spiro atom position on biological activity is stark. A series of 2,8-diazaspiro[4.5]decan-1-one derivatives were optimized into potent RIPK1 kinase inhibitors, with a lead compound (41) achieving an IC50 of 92 nM and blocking necroptosis in U937 cells [1]. Notably, this activity is an emergent property of the 2,8-diazaspiro[4.5]decan-1-one scaffold. The target 2,7-diazaspiro[4.5]decan-1-one isomer, when unsubstituted, has been reported to show negligible inhibition of dihydroorotase (IC50 > 1 mM) and is not reported as a potent RIPK1 inhibitor [2]. This demonstrates that the 2,7 scaffold occupies a different biological activity space, making it a critical tool for exploring alternative targets or serving as a negative control scaffold for necroptosis studies.

Kinase Inhibitor RIPK1 Selectivity Scaffold Comparison

Regioisomeric Differentiation: Structural Basis for Selectivity vs. 4-Phenyl-2,7-diazaspiro[4.5]decan-1-one

The position of the phenyl group on the diazaspiro core is a crucial determinant of biological function. 4-Phenyl-2,7-diazaspiro[4.5]decan-1-one has been specifically reported as an inhibitor of WNT signaling pathways . The 2-phenyl isomer, with its phenyl group directly conjugated to the lactam nitrogen, presents a fundamentally different electronic and steric environment. This alters the hydrogen-bond acceptor/donor capacity of the lactam and the vectors of the phenyl ring, key factors for protein-ligand interactions [1]. Therefore, the 2-phenyl compound is hypothesized to not engage WNT targets in the same manner, preventing assay cross-reactivity and making it a cleaner chemical tool for distinct target identification.

Regioisomer Structure-Activity Relationship WNT Pathway

Synthetic Handles: N7-Derivatization Capacity vs. N-Benzyl Locked Analogs

The compound offers a free secondary amine at the N7 position of the piperidine ring, providing a critical synthetic handle. This contrasts with closely related pre-functionalized analogs like 7-Benzyl-2-phenyl-2,7-diazaspiro[4.5]decan-1-one (MW 320.4 g/mol, CAS 852339-02-7) . The benzyl-protected analog is a synthetic dead-end for further diversification at that site, whereas the 2-Phenyl-2,7-diazaspiro[4.5]decan-1-one core allows for direct introduction of sulfonamides, amides, or alkyl groups, as evidenced by its use in sulfonamide patents [1].

Synthetic Versatilty Chemical Handle Derivatization

High-Value Application Scenarios for 2-Phenyl-2,7-diazaspiro[4.5]decan-1-one Based on Quantitative Evidence


Lead Optimization for CNS Disease Targets Requiring Higher LogP Scaffolds

For central nervous system (CNS) programs where a lead series needs a calculated logP boost to achieve the desired brain-to-plasma ratio, the 2-phenyl substituted scaffold is directly indicated. Its predicted XLogP3 of 2.99 provides a measurable advantage over the generic core scaffold's XLogP3 of 0.61, suggesting it as a preferred starting point for structure-based design aiming to optimize blood-brain barrier permeability .

Synthesis of 7-Sulfonamide Libraries for Stress-Related Pharmacology

A medicinal chemistry campaign aimed at exploring the 7-sulfonamide chemical space for stress-related disorders can uniquely utilize this compound as a key intermediate. Its documented transformation into derivatives such as 7-[(4-methylphenyl)sulfonyl]-2-phenyl-2,7-diazaspiro[4.5]decan-1-one, as shown in patent US20070275990A1, provides a verified synthetic route to a novel chemical series, in contrast to the 4-phenyl or 2,8-diaza isomers for which this pathway is not documented [1].

Development of Selective Kinase Probes with a Non-RIPK1 Scaffold Profile

Research teams developing kinase inhibitors can use this compound to explore target space distinct from the highly active 2,8-diazaspiro[4.5]decan-1-one RIPK1 inhibitor series. The available evidence suggests a profound activity cliff; the 2,8-diaza scaffold produces potent RIPK1 inhibitors (IC50 ~92 nM) [2], while the 2,7-diaza scaffold class does not. This makes 2-Phenyl-2,7-diazaspiro[4.5]decan-1-one a high-value chemical tool for profiling against other kinase targets without the confounding factor of RIPK1-driven necroptosis activity.

Orthogonal Chemical Probe for Phenotypic Screening vs. WNT Pathway Inhibitors

When designing a phenotypic screen where inhibition of the WNT pathway is an unwanted source of false positives, the 2-phenyl isomer serves as an orthogonal scaffold. Unlike the 4-phenyl-2,7-diazaspiro[4.5]decan-1-one isomer, which is reported as a WNT pathway inhibitor, the 2-phenyl isomer offers a close structural analog with a predicted divergent biological target profile, allowing for rapid SAR exploration around a spirocyclic core that should not carry WNT-mediated liabilities .

Quote Request

Request a Quote for 2-Phenyl-2,7-diazaspiro[4.5]decan-1-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.